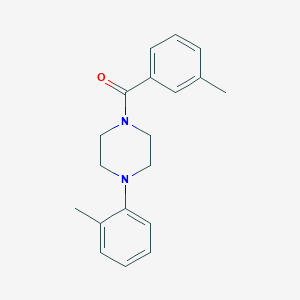![molecular formula C14H14N2O4 B5712141 methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5712141.png)
methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate, also known as MMPB, is a synthetic compound that has been extensively studied in scientific research. It is a member of the benzoate family of compounds and is commonly used as a research tool in the fields of biochemistry, pharmacology, and medicinal chemistry. The purpose of
Mecanismo De Acción
The mechanism of action of methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate is not fully understood, but it is believed to act as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for cell growth and proliferation. Inhibition of DHODH by this compound leads to a decrease in pyrimidine synthesis and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antiviral activity against hepatitis B and C viruses. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the effects of DHODH inhibition on cellular processes. However, one limitation of using this compound is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on cellular processes.
Direcciones Futuras
There are several future directions for research on methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate. One area of interest is the development of this compound analogs with improved potency and selectivity for DHODH inhibition. Another area of interest is the use of this compound in combination with other drugs to enhance its antitumor and antiviral effects. Additionally, there is interest in studying the effects of this compound on other cellular processes and pathways beyond pyrimidine synthesis.
Métodos De Síntesis
Methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with 4-methoxy-6-methyl-2-pyrimidinol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with methyl alcohol to yield the final product, this compound. The synthesis of this compound has been optimized over the years to improve yields and purity of the compound.
Aplicaciones Científicas De Investigación
Methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate is commonly used as a research tool in the fields of biochemistry, pharmacology, and medicinal chemistry. It is often used as a reference compound in the development of new drugs and as a tool to study the structure-activity relationship of benzoate compounds. This compound has been shown to have a variety of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Propiedades
IUPAC Name |
methyl 4-(4-methoxy-6-methylpyrimidin-2-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-8-12(18-2)16-14(15-9)20-11-6-4-10(5-7-11)13(17)19-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAMZFFOSVAVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5712065.png)




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5712089.png)


![2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5712107.png)
![2-[(anilinocarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5712124.png)


![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)
